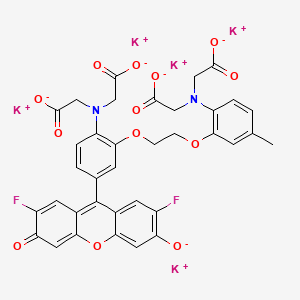

Fluo-4 (potassium salt)

Description

Historical Context and Evolution of Calcium Probes

The journey to directly measure intracellular calcium has been a long and evolving one. Early attempts in the 1920s to measure intracellular Ca2+ concentration ([Ca2+]i) were largely unsuccessful. fsu.edu A significant breakthrough came in the 1970s with the use of the photoprotein aequorin, which emits light in the presence of calcium. fsu.edunih.gov However, this method had its limitations, including the difficulty of introducing the protein into the cytoplasm of most cells. nih.gov

A revolutionary leap forward occurred in the 1980s with the work of Roger Tsien and his colleagues, who developed a series of chemical fluorescent indicators. fsu.edunih.gov This new class of probes was based on the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), which offered high selectivity for Ca2+ over other ions like magnesium (Mg2+). nih.govpnas.org The first generation of these indicators included Quin-2, followed by the more advanced ratiometric dyes Fura-2 and Indo-1. nih.gov These dyes exhibit a shift in their excitation or emission spectra upon binding to calcium, allowing for more precise quantification of [Ca2+]i. nih.govnih.gov

The development of fluorescein-based indicators like Fluo-3 in the late 1980s marked another significant advancement. nih.govstratech.co.uk These probes offered the advantage of excitation by visible light, reducing potential phototoxicity associated with the UV excitation required for Fura-2 and Indo-1. nih.govoxinst.com Fluo-4, an analog of Fluo-3, was later developed to have an absorption spectrum more compatible with the 488 nm line of argon-ion lasers, resulting in a brighter fluorescent signal. thermofisher.comaatbio.comresearchgate.net This evolution has continued with the creation of genetically encoded calcium indicators (GECIs) like GCaMP, which can be targeted to specific cell types or subcellular compartments. nih.govoxinst.comwikipedia.org

Significance of Intracellular Calcium Signaling in Biological Processes

Calcium ions are universal second messengers that regulate a vast and diverse range of cellular activities. wikipedia.orgnih.govwikipedia.org Cells maintain a very low concentration of free Ca2+ in the cytoplasm, typically around 100 nanomolar (nM), which is about 20,000 to 100,000 times lower than the extracellular concentration. wikipedia.org This steep electrochemical gradient allows for rapid and transient increases in cytosolic Ca2+ when specific ion channels in the plasma membrane or intracellular stores, such as the endoplasmic reticulum, open. wikipedia.orgslideshare.net

These transient calcium signals act as triggers for a multitude of cellular processes, including:

Muscle Contraction: In muscle cells, the release of Ca2+ from the sarcoplasmic reticulum initiates the interaction between actin and myosin filaments, leading to contraction. wikipedia.orgnih.gov

Neurotransmission: At synapses, the influx of Ca2+ into the presynaptic terminal triggers the release of neurotransmitters. wikipedia.orgnih.govcreative-diagnostics.com

Gene Transcription and Cell Proliferation: Changes in intracellular Ca2+ levels can influence gene expression and are critical for cell growth and division. wikipedia.orgcreative-diagnostics.comcusabio.com

Fertilization: A wave of Ca2+ is a key event in egg activation following fertilization. wikipedia.orgwikipedia.org

Apoptosis: Sustained high levels of cytoplasmic Ca2+ can trigger programmed cell death. wikipedia.orgsyronoptics.com

The specific cellular response is often determined by the frequency, amplitude, and spatial location of the calcium signals. nih.gov These signals are interpreted by a variety of calcium-binding proteins, such as calmodulin and troponin C, which in turn activate downstream effector proteins like kinases and phosphatases. wikipedia.orgwikipedia.orglibretexts.org

Role of Fluorescent Indicators in Elucidating Calcium Dynamics

Fluorescent calcium indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca2+ ions. aatbio.comwikipedia.org This change can be an increase in fluorescence intensity (intensitometric indicators) or a shift in the excitation or emission wavelength (ratiometric indicators). wikipedia.orgsigmaaldrich.com By introducing these indicators into living cells, researchers can use techniques like fluorescence microscopy, flow cytometry, and microplate screening to visualize and measure changes in intracellular Ca2+ concentration in real-time. syronoptics.comsyronoptics.com

The use of these indicators has been instrumental in:

Mapping Calcium Waves and Oscillations: Scientists can observe the intricate spatial and temporal patterns of calcium signaling within and between cells. nih.gov

Understanding Disease Mechanisms: Dysregulation of calcium signaling is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. nih.govwikipedia.orgslideshare.net Fluorescent indicators help to dissect the underlying cellular mechanisms.

Drug Discovery: These indicators are widely used in high-throughput screening assays to identify and characterize drugs that modulate calcium signaling pathways. thermofisher.comsyronoptics.com

In essence, fluorescent calcium indicators provide a window into the dynamic world of intracellular signaling, enabling the study of cellular physiology and pathophysiology with high spatial and temporal resolution. syronoptics.combitesizebio.com

Structure

2D Structure

Properties

Molecular Formula |

C36H25F2K5N2O13 |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-difluoro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C36H30F2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

InChI Key |

NRYJZCDYBXXRAB-UHFFFAOYSA-I |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)[O-])F)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Theoretical Underpinnings of Fluo 4 Potassium Salt As a Research Tool

Fluorescence Principles of Calcium Indicators

The functionality of fluorescent calcium indicators like Fluo-4 is based on their ability to exhibit a change in fluorescence upon binding to calcium ions. This property allows researchers to visualize and measure fluctuations in intracellular calcium levels in real-time. syronoptics.comaatbio.com

Excitation and Emission Characteristics

Fluo-4 is designed for excitation by the 488 nm argon-ion laser line, a common feature in confocal microscopy and flow cytometry. nih.govaatbio.comnih.gov It possesses an absorption maximum at approximately 494-495 nm and an emission maximum around 506-528 nm when bound to calcium. syronoptics.comaatbio.comlumiprobe.com This represents a blue shift of about 12 nm in its absorption spectrum compared to its predecessor, Fluo-3, which results in a significantly brighter fluorescence signal when using the 488 nm excitation source. aatbio.comaatbio.com This enhanced brightness allows for the use of lower dye concentrations, thereby reducing potential phototoxicity in living cells. nih.govaatbio.com

Table 1: Spectral Properties of Fluo-4

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum (Ca²⁺-bound) | ~494 |

| Emission Maximum (Ca²⁺-bound) | ~516 |

Note: Specific wavelengths can vary slightly depending on the experimental conditions and the source of the data. syronoptics.comthermofisher.combiotium.com

Quantum Yield Considerations in Experimental Design

The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. For Fluo-4, the quantum yield in its calcium-bound state is approximately 0.14 to 0.16. aatbio.com In its calcium-free form, Fluo-4 is essentially non-fluorescent, and upon binding to calcium, its fluorescence intensity can increase by over 100-fold. aatbio.comaatbio.comthermofisher.com This large dynamic range is a critical factor in its utility, providing a high signal-to-noise ratio for detecting changes in calcium concentration. aatbio.com When designing experiments, the quantum yield is a key parameter to consider as it directly impacts the brightness of the signal and the sensitivity of the assay. researchgate.net

Mechanism of Calcium Binding and Fluorescence Enhancement

The ability of Fluo-4 to respond to changes in calcium concentration is a direct result of its molecular design, which incorporates a specific calcium-binding motif linked to a fluorophore. syronoptics.comaatbio.com

BAPTA-Based Ionophore Design

Fluo-4's structure is centered around a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core. syronoptics.com BAPTA is a calcium chelator known for its high selectivity for Ca²⁺ over other divalent cations like Mg²⁺, and its binding affinity is largely independent of pH under physiological conditions. thermofisher.com This BAPTA-based ionophore is the component of the Fluo-4 molecule that directly interacts with and binds to calcium ions. syronoptics.comaatbio.com

Photoinduced Electron Transfer (PeT) Mechanism

The significant increase in Fluo-4 fluorescence upon calcium binding is governed by a process called photoinduced electron transfer (PeT). aatbio.comthermofisher.com In the absence of calcium, the BAPTA portion of the molecule acts as an electron donor, and upon excitation of the fluorescein-based fluorophore (the electron acceptor), an electron is transferred from the BAPTA to the fluorophore. aatbio.comchinesechemsoc.orgmit.edu This electron transfer process provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively quenching its fluorescence. mit.edunih.gov

When calcium ions bind to the BAPTA chelator, the electron-donating ability of the BAPTA is significantly reduced. aatbio.commit.edu This inhibition of PeT means that the excited fluorophore is more likely to return to its ground state by emitting a photon, resulting in a dramatic increase in fluorescence. aatbio.comchinesechemsoc.org This "turn-on" fluorescence mechanism is a hallmark of many modern fluorescent sensors. mit.edu

Calcium Dissociation Constant (Kd) and its Implications for Research

The calcium dissociation constant (Kd) is a critical parameter that defines the affinity of Fluo-4 for calcium. It represents the calcium concentration at which half of the indicator molecules are bound to calcium. The in vitro Kd for Fluo-4 is consistently reported to be approximately 335-345 nM. nih.govaatbio.comlumiprobe.combdbiosciences.com

This moderate affinity makes Fluo-4 well-suited for measuring typical resting intracellular calcium concentrations, which are around 100 nM, and for detecting transient increases into the micromolar range. nih.govnih.gov However, this affinity can also lead to an overestimation of the duration of calcium transients, as the dye may become saturated. physiology.org For studying very high calcium concentrations, lower-affinity analogs of Fluo-4, such as Fluo-5N or Fluo-4FF, which have Kd values in the micromolar range, may be more appropriate. thermofisher.comphysiology.org The choice of indicator with a suitable Kd is therefore crucial for accurately quantifying calcium dynamics within the specific concentration range of interest in a given biological system. physiology.org

Table 2: Dissociation Constants (Kd) of Fluo Dyes

| Compound | Kd (Ca²⁺) |

|---|---|

| Fluo-4 | ~345 nM |

| Fluo-3 | ~325-390 nM |

| Fluo-5F | ~2.3 µM |

| Fluo-5N | ~90 µM |

| Fluo-4FF | ~9.7 µM |

Note: Kd values are determined under specific buffer conditions and can be influenced by the cellular environment. thermofisher.com

Kd Variability in Different Buffer Systems

The dissociation constant (Kd) of Fluo-4, a critical parameter indicating its affinity for calcium ions (Ca²⁺), is not a fixed value but is highly susceptible to the composition of its chemical environment. In vitro measurements in simple buffers provide a baseline, but the Kd can vary significantly with changes in several factors, including pH, temperature, ionic strength, and pressure. nih.govigem.orginterchim.fr

For instance, the Kd of Fluo-4 for Ca²⁺ is reported to be approximately 345 nM when measured at 22°C in a buffer solution of 100 mM KCl, 10 mM MOPS at pH 7.2. thermofisher.comthermofisher.com However, altering these conditions will shift the measured affinity. Studies have demonstrated that the binding affinity of Fluo-4 for Ca²⁺ is pH-dependent, with a roughly 40-fold lower affinity observed at a pH of 5.2 compared to a pH of 7.2. researchgate.net Temperature also influences the Kd, although for BAPTA-based indicators like Fluo-4, expressing fluorescence changes as a ratio (ΔF/F₀) can help control for some temperature-dependent effects on fluorescence brightness and indicator affinity. nih.govuci.edu Furthermore, high hydrostatic pressure has been shown to increase the Kd of Fluo-4, indicating a decrease in calcium affinity. plos.orgnih.gov In one study, an increase in pressure to 200 MPa resulted in a 1.4-fold increase in the logarithmic Kd. nih.gov

The presence of other ions, particularly heavy metal cations like Mn²⁺, Zn²⁺, and Pb²⁺, can also interfere with Ca²⁺ measurements, as BAPTA-based indicators often bind these ions with higher affinity than Ca²⁺. interchim.fr

Table 1: Factors Influencing Fluo-4 Kd in Buffer Systems

| Factor | Effect on Kd | Notes |

|---|---|---|

| pH | Kd increases as pH decreases (lower affinity). | A study showed a ~40x lower affinity at pH 5.2 vs. 7.2. researchgate.net |

| Temperature | Kd is temperature-dependent. igem.orgnih.gov | The dissociation constant of BAPTA-based probes generally decreases with increasing temperature. nih.gov |

| Pressure | Kd increases with rising hydrostatic pressure (lower affinity). nih.gov | A pressure of 200 MPa can cause a 1.4-fold increase in the logarithmic Kd. nih.gov |

| Competing Ions | Heavy metal cations (Mn²⁺, Zn²⁺) can bind with high affinity, interfering with Ca²⁺ measurement. interchim.fr | This can be controlled using a heavy metal-selective chelator like TPEN. interchim.fr |

Impact of Intracellular Environment on Kd

The dissociation constant of Fluo-4 measured within a living cell (in situ) is often significantly different from the value determined in a simple aqueous buffer (in vitro). nih.govstratech.co.uk The complex intracellular milieu—replete with proteins, organelles, and varying viscosity—alters the indicator's Ca²⁺-binding properties. nih.govfsu.edu

Specifically, interactions with cytosolic proteins can markedly decrease the Ca²⁺ affinity of Fluo-4. nih.gov One study measured the Kd of Fluo-4 in a simulated intracellular solution containing high concentrations of protein and found the Kd increased to 891 nM, a significant shift from the 418 nM measured in a simple physiological buffer. nih.gov In HeLa cells, the Kd of Fluo-4 was observed to increase from 345 nM (in vitro) to 1000 nM (in vivo). nih.gov This discrepancy is attributed to factors like protein binding and the viscosity of the cytoplasm. nih.govfsu.edu

Furthermore, the acetoxymethyl (AM) ester form of Fluo-4, used for loading the dye into cells, can lead to compartmentalization, where the indicator accumulates in organelles like the sarcoplasmic reticulum or mitochondria. nih.govmoleculardevices.com This differential loading can affect the interpretation of calcium signals, as the indicator's properties, including its Kd, may vary between the cytosol and these organelles. nih.gov The distinct chemical environments within different cellular compartments can lead to different apparent Kd values for the indicator. researchgate.net

Comparative Analysis with Other Visible Light-Excitable Calcium Indicators

Advantages over Fluo-3

Fluo-4 was developed as an analog of the widely used Ca²⁺ indicator, Fluo-3, and offers several key advantages. interchim.frnih.gov The primary structural difference is the substitution of two chlorine atoms on the Fluo-3 structure with two fluorine atoms to create Fluo-4. thermofisher.commoleculardevices.comnih.gov This seemingly minor modification results in significant functional benefits.

The most notable advantage is Fluo-4's substantially brighter fluorescence. nih.govaatbio.com This is because the fluorine substitution shifts the absorption maximum of Fluo-4 to 494 nm, which is closer to the 488 nm line of commonly used argon-ion lasers in confocal microscopy and flow cytometry. thermofisher.comnih.govaatbio.comnih.gov Fluo-3, with an absorption maximum at 506 nm, is less efficiently excited by this light source. thermofisher.comnih.gov Consequently, Fluo-4 provides a much stronger fluorescence signal, which allows researchers to use lower intracellular dye concentrations. nih.govnih.govlumiprobe.com This reduces potential phototoxic effects and the degree to which the indicator buffers intracellular Ca²⁺. aatbio.comnih.gov

Additional advantages of Fluo-4 include faster cell loading and the ability to achieve an equivalent or greater signal with shorter incubation times compared to Fluo-3. moleculardevices.comnih.gov In parallel comparisons, Fluo-4 generated a robust response at half the loading concentration and in half the incubation time required for Fluo-3. thermofisher.com

Table 2: Comparison of Fluo-4 and Fluo-3

| Property | Fluo-4 | Fluo-3 | Reference(s) |

|---|---|---|---|

| Ca²⁺ Kd (in vitro) | ~345 nM | ~325-390 nM | thermofisher.comthermofisher.comnih.gov |

| Absorption Max (Ca²⁺-bound) | 494 nm | 506 nm | thermofisher.comthermofisher.comnih.gov |

| Emission Max (Ca²⁺-bound) | 516 nm | 526 nm | thermofisher.comnih.gov |

| Fluorescence Intensity | Brighter | Less Bright | nih.govaatbio.com |

| Excitation Efficiency at 488 nm | Higher | Lower | thermofisher.comnih.gov |

| Cell Loading | Faster, can use lower concentrations | Slower, requires higher concentrations | moleculardevices.comnih.gov |

Comparison with Fura-2 and Indo-1 for Specific Applications

Fluo-4, Fura-2, and Indo-1 are all widely used calcium indicators, but they differ fundamentally in their spectral properties and are therefore suited for different applications. Fluo-4 is a single-wavelength indicator that exhibits an increase in fluorescence intensity upon binding Ca²⁺ and is excited by visible light (around 494 nm). syronoptics.comsyronoptics.com In contrast, Fura-2 and Indo-1 are ratiometric indicators that are excited by ultraviolet (UV) light. syronoptics.comnih.gov

Ratiometric measurement, possible with Fura-2 and Indo-1, involves calculating the ratio of fluorescence intensities at two different wavelengths. For Fura-2, this is a ratio of emissions from two excitation wavelengths (typically 340 nm and 380 nm). syronoptics.comsyronoptics.combmglabtech.com For Indo-1, it is a ratio of two emission wavelengths (around 405 nm and 485 nm) from a single excitation wavelength (~350 nm). nih.govoxinst.com This ratiometric property allows for more accurate Ca²⁺ quantification because it can correct for variations in dye concentration, cell thickness, and photobleaching. syronoptics.comsyronoptics.com

However, the reliance on UV excitation for Fura-2 and Indo-1 can be a significant drawback, as it can cause cellular photodamage and increase background autofluorescence, especially in certain cell types like erythrocytes. nih.govnih.gov Fluo-4's excitation in the visible spectrum (488 nm) avoids these issues. oxinst.com

The choice between these indicators often depends on the specific experimental question:

Fura-2 is highly sensitive to low calcium concentrations and is ideal for precise quantification of subtle or resting Ca²⁺ levels. syronoptics.comsyronoptics.comresearchgate.net

Fluo-4 has a weaker Ca²⁺ binding affinity than Fura-2 and is better suited for detecting large, rapid Ca²⁺ transients, such as those occurring during calcium spikes, without becoming saturated. syronoptics.comsyronoptics.combiotium.com Its single-wavelength operation and bright signal make it a preferred choice for high-throughput screening and confocal microscopy where high temporal resolution is needed. syronoptics.comnih.gov

Indo-1 is also ratiometric but can be more photounstable than Fura-2 under some conditions. oxinst.com It is frequently used in flow cytometry. oxinst.com

In studies with red blood cells, Fluo-4 was found to be the preferable indicator because its excitation and emission were least influenced by hemoglobin, and it did not cause the significant autofluorescence seen with UV-excited dyes like Fura-2. nih.gov

Distinction from Low-Affinity Fluo Analogs (e.g., Fluo-5F, Fluo-5N, Fluo-4FF)

Fluo-4 is a high-affinity Ca²⁺ indicator, suitable for measuring cytosolic calcium concentrations in the typical physiological range of approximately 100 nM to 1 µM. nih.gov However, in situations where Ca²⁺ levels rise into the high micromolar or even millimolar range, such as within the endoplasmic reticulum or during intense neuronal stimulation, Fluo-4 becomes saturated and can no longer report changes in concentration. thermofisher.comresearchgate.net

To address this, several low-affinity analogs of Fluo-4 have been developed, including Fluo-5F, Fluo-5N, and Fluo-4FF. thermofisher.comthermofisher.comfishersci.nl These indicators share the same fluorescein-based chromophore and spectral properties as Fluo-4 (excitation ~494 nm, emission ~516 nm) but are engineered to have a much lower binding affinity for Ca²⁺. thermofisher.comaatbio.com

The primary distinction lies in their dissociation constants (Kd):

Fluo-4: Kd ≈ 0.345 µM (345 nM)

Fluo-5F: Kd ≈ 2.3 µM

Fluo-4FF: Kd ≈ 9.7 µM

Fluo-5N: Kd ≈ 90 µM

This lower affinity makes these analogs ideal for measuring high concentrations of Ca²⁺ that would saturate high-affinity indicators. researchgate.netthermofisher.comfishersci.nl Additionally, low-affinity indicators possess faster ion dissociation rates, making them more suitable for accurately tracking the kinetics of rapid and large calcium fluxes. researchgate.netthermofisher.comnih.gov

Table 3: Comparison of Fluo-4 and Its Low-Affinity Analogs

| Indicator | Kd for Ca²⁺ (in buffer) | Typical Measurement Range | Reference(s) |

|---|---|---|---|

| Fluo-4 | ~345 nM | Low-mid [Ca²⁺] (nM to low µM) | thermofisher.comnih.govthermofisher.com |

| Fluo-5F | ~2.3 µM | High [Ca²⁺] (µM to mM range) | thermofisher.comresearchgate.netthermofisher.com |

| Fluo-4FF | ~9.7 µM | High [Ca²⁺] (µM to mM range) | thermofisher.comthermofisher.comscimedia.com |

| Fluo-5N | ~90 µM | Very High [Ca²⁺] (µM to mM range) | thermofisher.comnih.govthermofisher.comaatbio.com |

Methodological Considerations for Utilizing Fluo 4 Potassium Salt in Academic Research

Preparation and Handling for Research Applications

The effective use of Fluo-4 potassium salt in experimental settings hinges on meticulous preparation and handling to ensure the integrity and stability of the indicator.

Stock Solution Preparation

Fluo-4 potassium salt is an orange solid that is soluble in water (at pH > 6) and dimethyl sulfoxide (B87167) (DMSO). biotium.comthomassci.comfishersci.com For research applications, it is common to prepare a concentrated stock solution. aatbio.com High-quality, anhydrous DMSO is the recommended solvent for creating stock solutions of Fluo-4 in its salt form. interchim.fr

When preparing a stock solution, the solid Fluo-4 potassium salt should be dissolved in the appropriate volume of solvent to achieve the desired concentration. For instance, to create a 1 mM stock solution, 1.079 mL of water can be added to 1 mg of Fluo-4 potassium salt. aatbio.com The table below provides the necessary volumes of water to reconstitute specific masses of Fluo-4 potassium salt to various concentrations. aatbio.com

Table 1: Reconstitution of Fluo-4 (Potassium Salt)

| Desired Concentration | Volume of Water for 0.1 mg | Volume of Water for 0.5 mg | Volume of Water for 1 mg | Volume of Water for 5 mg | Volume of Water for 10 mg |

|---|---|---|---|---|---|

| 1 mM | 107.87 µL | 539.33 µL | 1.079 mL | 5.393 mL | 10.787 mL |

| 5 mM | 21.57 µL | 107.87 µL | 215.73 µL | 1.079 mL | 2.157 mL |

| 10 mM | 10.79 µL | 53.93 µL | 107.87 µL | 539.33 µL | 1.079 mL |

This table is adapted from data provided by AAT Bioquest. aatbio.com

It is crucial to ensure that the Fluo-4 potassium salt is fully dissolved, which may require brief vortexing. ionbiosciences.com These stock solutions are then diluted to the final working concentration in the appropriate physiological buffer for the specific experiment. aatbio.com

Storage and Stability Considerations

Proper storage is critical for maintaining the functionality of Fluo-4 potassium salt. The solid form of the compound should be stored at -20°C and protected from light. netascientific.com Under these conditions, it is reported to be stable for at least four years. netascientific.com Some suppliers recommend storing the solid form in a freezer at temperatures between -5°C and -30°C. fishersci.be

Once reconstituted into a stock solution, particularly in DMSO, it should also be stored at -20°C and kept desiccated and protected from light. interchim.fr While some sources suggest that DMSO stock solutions of the related AM ester form are stable for several months under these conditions, it is important to note that the salt form is susceptible to hydrolysis, especially when in solution. interchim.fr Therefore, it is best practice to use prepared solutions within a reasonable timeframe. For optimal results, dye loading solutions should be used within two hours of preparation. ionbiosciences.com

Cell Loading Techniques for Membrane-Impermeant Form

As Fluo-4 potassium salt is membrane-impermeant, it cannot passively cross the cell membrane. biotium.comthomassci.comfishersci.com Therefore, physical or electrical methods are required to introduce the indicator into the cytoplasm of cells.

Microinjection

Microinjection is a direct method for loading Fluo-4 potassium salt into individual cells. biotium.comthomassci.comfishersci.cominterchim.frfishersci.be This technique involves using a fine glass micropipette to inject the dye solution directly into the cytoplasm. It offers precise control over the amount of indicator introduced into a single cell and is particularly useful for studies where a small number of cells are targeted. The salt form of Fluo-4 can be dissolved in the pipette solution for this purpose. thermofisher.com In some studies, the dextran-conjugated form of Fluo-4, which is also a salt, can be dissolved in water at high concentrations for microinjection. thermofisher.com

Scrape Loading

Scrape loading provides a method for loading a larger population of adherent cells. biotium.comthomassci.comfishersci.cominterchim.fr This technique involves gently scraping a layer of cells from the culture dish in the presence of the Fluo-4 potassium salt solution. The mechanical disruption of the cell membrane at the point of scraping allows the membrane-impermeant dye to enter the cells. While less precise than microinjection, scrape loading is a relatively simple and effective method for introducing the indicator into many cells simultaneously.

Electroporation for Enhanced Neuronal Loading

Electroporation is another effective technique for loading Fluo-4 potassium salt, particularly into neurons. nih.gov This method applies an electrical field to the cells, which transiently increases the permeability of the cell membrane, allowing the entry of the charged dye molecule.

Research has demonstrated that electroporation significantly facilitates the loading of Fluo-4 potassium salt into dorsal root ganglion (DRG) neurons. nih.gov In one study, this method resulted in approximately 26% of the neuronal population responding to a high potassium chloride (KCl) stimulus, indicating successful functional loading of the dye. nih.govresearchgate.net Notably, while electroporation is highly effective for neurons, the loading of Fluo-4 salt into surrounding glial cells via this method is reported to be limited. nih.govresearchgate.net This differential loading can be advantageous for studies focusing specifically on neuronal calcium signaling. The application of electroporation has been shown to be a valuable tool for studying calcium activity in both neurons and the interactions between neurons and glia in intact dorsal root ganglia. nih.gov

Considerations for Loading AM Ester Forms (e.g., Fluo-4 AM) and Subsequent Cleavage

The acetoxymethyl (AM) ester form of Fluo-4, known as Fluo-4 AM, is a cell-permeant derivative that is widely used for measuring intracellular calcium concentrations. bdbiosciences.comapexbt.com Its hydrophobic nature allows it to readily cross the cell membrane. Once inside the cell, a critical transformation occurs. Intracellular esterases, which are ubiquitous enzymes within the cytoplasm, cleave the AM ester groups from the Fluo-4 molecule. syronoptics.comfishersci.combiotium.com This enzymatic cleavage is essential for two reasons. Firstly, it converts the non-fluorescent Fluo-4 AM into the fluorescent, calcium-sensitive form, Fluo-4. Secondly, the removal of the AM esters reveals carboxyl groups, rendering the Fluo-4 molecule charged and thus membrane-impermeant. syronoptics.comnih.gov This "traps" the indicator inside the cell, allowing for the measurement of intracellular calcium dynamics. bdbiosciences.comsyronoptics.com

For successful loading, Fluo-4 AM is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. biotium.com To facilitate its dispersal in aqueous assay buffers and improve cellular uptake, a mild detergent like Pluronic® F-127 is often used. biotium.combiotium.com The final working concentration for cell loading generally ranges from 1 to 5 µM. lumiprobe.comapexbt.com After introducing the Fluo-4 AM solution to the cells, an incubation period is necessary to allow for both cellular uptake and the de-esterification process. This incubation is commonly performed for 15 to 60 minutes. lumiprobe.comgenecopoeia.com Following incubation, a further period in a dye-free buffer is often recommended to ensure complete hydrolysis of the AM esters. bdbiosciences.comapexbt.complos.org It is important to note that serum in the culture medium can contain esterases that may prematurely cleave the AM groups, so washing cells and performing the loading in a serum-free buffer is advisable. apexbt.com

The efficiency of this entire process, from loading to cleavage, is a prerequisite for accurate calcium measurements. Incomplete de-esterification can result in a population of dye molecules that are not responsive to calcium, leading to an underestimation of the true intracellular calcium concentration. Furthermore, the kinetics of AM ester hydrolysis can vary between cell types, necessitating optimization of loading protocols for each experimental system. biotium.com

Table 1: Key Steps in Fluo-4 AM Loading and Cleavage

| Step | Description | Purpose | Common Reagents/Conditions |

|---|---|---|---|

| Preparation | Dissolving Fluo-4 AM in a suitable solvent. | To create a stock solution for cell loading. | Anhydrous DMSO. biotium.com |

| Loading | Incubation of cells with the Fluo-4 AM solution. | To allow the dye to permeate the cell membrane. | 1-5 µM Fluo-4 AM, often with Pluronic® F-127, for 15-60 minutes. lumiprobe.comapexbt.comgenecopoeia.com |

| Cleavage | Hydrolysis of the AM ester groups by intracellular enzymes. | To trap the dye inside the cell and activate its fluorescence upon calcium binding. | Intracellular esterases. syronoptics.comfishersci.com |

| De-esterification | Post-loading incubation in a dye-free buffer. | To ensure complete cleavage of the AM esters. | 20-45 minutes in a suitable buffer. |

Minimizing Dye Compartmentalization and Efflux in Live Cell Studies

A significant challenge in using Fluo-4 AM for cytosolic calcium measurements is the potential for the dye to be sequestered into intracellular organelles or actively extruded from the cell. biotium.comnih.gov This can lead to a decrease in the cytosolic signal and an increase in background fluorescence, compromising the accuracy of the measurements. genecopoeia.com

The de-esterified Fluo-4, being a negatively charged molecule, can be recognized and transported by organic anion transporters present in the cell membrane. biotium.comresearchgate.net This process, known as efflux, actively pumps the dye out of the cytoplasm, leading to a gradual loss of the fluorescent signal over time. biotium.comlumiprobe.com The rate of efflux can vary significantly between different cell types. biotium.com

Simultaneously, Fluo-4 AM can accumulate in subcellular compartments like mitochondria and the endoplasmic reticulum. biotium.comnih.gov This compartmentalization is problematic as it can interfere with the specific measurement of cytosolic calcium concentrations. nih.gov Esterase activity within these organelles can also cleave the AM esters, trapping the dye within these compartments and contributing to a non-cytosolic calcium signal. nih.gov

The temperature at which cells are loaded with Fluo-4 AM plays a crucial role in minimizing dye compartmentalization. thermofisher.cominterchim.fr While incubation at 37°C is common for many cell culture procedures, it can promote the sequestration of Fluo-4 into organelles, particularly mitochondria. biotium.comnih.gov To specifically measure cytoplasmic calcium, it is often recommended to perform the incubation at room temperature. biotium.complos.org Lowering the incubation temperature can reduce the activity of transport processes that lead to organellar loading. nih.govthermofisher.com

For instance, studies have shown that loading cells at room temperature can effectively decrease the compartmentalization of the dye, leading to a more accurate representation of cytosolic calcium levels. biotium.complos.org However, some protocols suggest a two-step incubation, starting at 37°C for a period to facilitate dye uptake and cleavage, followed by a period at room temperature to minimize compartmentalization and allow for complete de-esterification. thermofisher.com The optimal temperature and duration for incubation can be cell-type dependent and may require empirical determination. genecopoeia.comthermofisher.com In some cell types, such as plant protoplasts, a higher temperature (37°C) was found to be necessary for successful loading, while loading at a low temperature (4°C) was ineffective. nih.gov

To counteract the efflux of de-esterified Fluo-4 from the cytoplasm, inhibitors of organic anion transporters are frequently employed. biotium.comresearchgate.net Probenecid (B1678239) is the most commonly used inhibitor for this purpose. researchgate.netaatbio.com By blocking these transporters, probenecid prevents the extrusion of the negatively charged Fluo-4, thereby helping to maintain a stable intracellular concentration of the dye and enhancing the fluorescence signal intensity. researchgate.netthermofisher.com This is particularly important for experiments that require monitoring calcium dynamics over extended periods.

The use of probenecid can improve the sensitivity and stability of calcium measurements, especially in complex cellular environments. researchgate.net It is typically added to the cell medium at concentrations ranging from 1 to 2.5 mM. genecopoeia.comaatbio.com However, it is important to be aware that probenecid itself can have off-target effects. For example, it has been shown to inhibit the P2X7 receptor, which could interfere with studies investigating this particular signaling pathway. nih.gov Therefore, while probenecid is a valuable tool for reducing dye efflux, its potential interactions with the biological system under investigation should be carefully considered.

The acetoxymethyl ester form of Fluo-4 can exhibit different loading patterns into various subcellular organelles, a phenomenon that can complicate the interpretation of calcium signals. nih.gov While the primary goal is often to measure cytosolic calcium, a significant portion of the dye can accumulate in compartments such as mitochondria and the sarcoplasmic/endoplasmic reticulum (SR/ER). nih.govnih.gov This sequestration is influenced by factors like the specific indicator used, its physicochemical properties, and the cell type. nih.gov

Esterase activity is not confined to the cytosol; it is also present within organelles. nih.gov This means that Fluo-4 AM that enters these compartments can be cleaved and trapped, leading to the reporting of intra-organellar calcium concentrations. nih.govnih.gov In some cases, this compartmentalization can be exploited to specifically measure calcium levels within organelles. nih.gov However, when the focus is on cytosolic calcium, this represents a significant source of potential artifacts. Studies comparing different fluo-indicators have revealed that even structurally similar dyes can have markedly different patterns of subcellular compartmentalization. nih.gov For example, in cardiac myocytes, Fluo-4 AM was found to have a higher degree of SR compartmentalization compared to other fluo-variants. nih.gov This highlights the importance of characterizing the subcellular distribution of the dye in the specific cell type being studied to ensure the accurate interpretation of fluorescence data.

Use of Organic Anion Transporter Inhibitors (e.g., Probenecid)

Fluorescence Imaging Modalities

Once cells are successfully loaded with Fluo-4, various fluorescence imaging techniques can be employed to visualize and quantify intracellular calcium dynamics. lumiprobe.com The choice of imaging modality depends on the specific research question, the required spatial and temporal resolution, and the experimental model.

Fluo-4's spectral properties, with an excitation maximum around 494 nm and an emission maximum around 506-516 nm upon calcium binding, make it compatible with common light sources and filter sets used in fluorescence microscopy. bdbiosciences.comfishersci.combiotium.com This allows for its use in a range of imaging applications, from basic fluorescence microscopy to more advanced techniques. lumiprobe.com

Confocal laser scanning microscopy (CLSM) is a powerful and widely used technique for imaging Fluo-4-loaded cells. nih.gov Its key advantage is the ability to acquire high-resolution optical sections, effectively rejecting out-of-focus light and providing clear images of calcium signals within a specific focal plane. nih.gov This is particularly useful for resolving subcellular calcium dynamics and for imaging within thick specimens like tissue slices.

In a typical CLSM setup for Fluo-4 imaging, an argon-ion laser is used for excitation at 488 nm, which is very close to Fluo-4's excitation peak. nih.govnih.gov The emitted fluorescence is then collected at wavelengths greater than 505 nm. nih.govnih.gov The pinhole aperture of the confocal microscope is adjusted to achieve the desired optical section thickness, for example, a nominal 1.2 µm. nih.gov

CLSM allows for time-lapse imaging, enabling the capture of dynamic calcium events such as oscillations and waves. nih.gov Imaging parameters such as laser power, detector gain, and scan speed need to be carefully optimized to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. nih.gov It has been demonstrated that high laser power can induce artificial calcium transients and even lead to cell death, so using the lowest possible laser intensity is crucial for obtaining physiologically relevant data. physiology.orgphysiology.org For example, reducing the laser power from 30 µW to 15 µW was shown to decrease the percentage of cells exhibiting laser-induced calcium transients. physiology.org Spinning-disk confocal microscopy is a variation that allows for faster image acquisition, which is beneficial for capturing very rapid calcium signals. yakusaku.jp

Table 2: Typical Confocal Microscopy Settings for Fluo-4 Imaging

| Parameter | Typical Setting | Rationale/Consideration |

|---|---|---|

| Excitation Wavelength | 488 nm (Argon-ion laser) | Close to Fluo-4's excitation maximum for efficient excitation. nih.govnih.gov |

| Emission Filter | >505 nm long-pass | To collect the majority of the Fluo-4 emission spectrum. nih.govnih.gov |

| Objective | High numerical aperture (e.g., 40x, 1.3 NA or 63x, 1.4 NA) oil immersion | For high-resolution imaging and efficient light collection. nih.govnih.gov |

| Pinhole Size | Set for a nominal 1.2 µm optical section | To reject out-of-focus light and improve image clarity. nih.gov |

| Laser Power | Minimized (e.g., 15 µW) | To reduce phototoxicity and prevent laser-induced artifacts. physiology.org |

| Imaging Mode | Time-lapse (line scan for rapid events) | To capture the dynamics of intracellular calcium changes. nih.govnih.gov |

Flow Cytometry Applications

Fluo-4 (potassium salt) is a valuable tool in flow cytometry for the analysis of intracellular calcium dynamics on a single-cell basis. Its utility stems from a significant increase in fluorescence intensity upon binding to Ca²⁺, which can be readily detected by flow cytometers equipped with a 488 nm argon-ion laser. thermofisher.comthermofisher.com This allows for the high-throughput analysis of calcium signaling in large cell populations, providing insights into cellular responses to various stimuli.

In academic research, Fluo-4 has been employed to study Ca²⁺ signaling in diverse applications, such as investigating the effects of photoactivation of caged second messengers and neurotransmitters. fishersci.be It has also been used to detect and quantify calcium-containing microcrystals in synovial fluid samples, which is relevant for the diagnosis of certain arthropathies. researchgate.net By labeling these crystals with Fluo-4, researchers can use flow cytometry for rapid and semi-quantitative detection. researchgate.net

The cell-impermeant nature of the potassium salt form necessitates loading methods that transiently permeabilize the cell membrane or bypass it altogether. fishersci.bebiotium.com These methods include microinjection, patch pipette application, or electroporation. fishersci.bebiotium.comnih.gov

Spectrofluorometry

Spectrofluorometry is a key technique for characterizing the fundamental properties of Fluo-4 (potassium salt) and for conducting in vitro calcium binding assays. This method allows for the precise measurement of the dye's fluorescence emission spectra and its response to varying calcium concentrations.

Research has shown that Fluo-4 is essentially non-fluorescent in the absence of Ca²⁺, but its fluorescence intensity increases by more than 100-fold upon calcium binding. biotium.com Spectrofluorometric analysis has determined the dissociation constant (Kd) for Ca²⁺ to be approximately 335-345 nM. biotium.comresearchgate.net However, it is important to note that the Kd can be influenced by the experimental conditions, such as the presence of proteins in the buffer, which can lead to a higher apparent Kd. nih.gov The excitation and emission maxima for the Ca²⁺-bound form of Fluo-4 are approximately 494 nm and 516 nm, respectively. biotium.com

High-Throughput Microplate Screening

Fluo-4 (potassium salt) is well-suited for high-throughput microplate screening (HTS) assays, enabling the rapid and simultaneous analysis of intracellular calcium changes in a large number of samples. fishersci.beresearchgate.net This makes it a valuable tool for drug discovery and pharmacological research, where it can be used to screen for compounds that modulate the activity of G-protein coupled receptors or other targets that influence calcium signaling. thermofisher.com

The bright fluorescence signal of Fluo-4 upon Ca²⁺ binding allows for sensitive detection in a microplate format. fishersci.bethermofisher.com The cell-impermeant nature of the potassium salt requires loading techniques such as microinjection or scrape loading for HTS applications. biotium.com

Two-Photon Excitation Techniques

Fluo-4 is compatible with two-photon excitation (TPE) microscopy, a powerful imaging technique that offers several advantages for studying biological samples, including reduced phototoxicity and deeper tissue penetration. thermofisher.commdpi.com In TPE, the fluorophore absorbs two lower-energy photons simultaneously to reach the excited state, which is typically achieved using a pulsed infrared laser. mdpi.com

For Fluo-4, TPE microscopy has been successfully used for in vivo calcium imaging in neuronal networks. pnas.org This technique allows researchers to monitor the activity of individual neurons located deep within brain tissue. pnas.org The combination of Fluo-4 with TPE provides high-resolution temporal and spatial data on calcium dynamics within living cells and tissues. mdpi.com

Total Internal Reflection Fluorescence (TIRF) Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is an ideal technique for imaging calcium signaling events that occur at or very near the plasma membrane. researchgate.netscirp.org This method selectively excites fluorophores within a very thin region (typically less than 100 nm) of the specimen adjacent to the coverslip, significantly reducing background fluorescence from the rest of the cell. researchgate.netscirp.org

Fluo-4 has been utilized in TIRF microscopy to visualize localized calcium signals, such as "spotty" Ca²⁺ signals in the cytosol near the plasma membrane. researchgate.net This high signal-to-noise ratio imaging technique is particularly useful for studying processes like exocytosis, endocytosis, and ion channel activity at the single-molecule level. scirp.orgjove.com Researchers have used TIRF with Fluo-4 to investigate the mechanisms governing L-type Ca²⁺ channel function in arterial smooth muscle cells. nih.gov

Data Acquisition and Analysis

Background Subtraction and Normalization (ΔF/F₀)

A critical step in the analysis of Fluo-4 imaging data is the correction for background fluorescence and the normalization of the signal to account for variations in dye loading and cell thickness. The most common method for this is the calculation of the relative change in fluorescence, expressed as ΔF/F₀. upenn.edu

In this calculation:

F represents the fluorescence intensity at a given time point.

F₀ is the baseline or resting fluorescence intensity, typically determined by averaging the fluorescence over a period before the application of a stimulus. researchgate.net

The formula for this normalization is:

ΔF/F₀ = (F - F₀) / F₀ upenn.edu

This ratiometric approach helps to minimize the impact of photobleaching and other non-physiological fluctuations in fluorescence. elifesciences.org After background subtraction, the ΔF/F₀ value provides a normalized measure of the change in intracellular calcium concentration. elifesciences.orgharvard.edu

Quantification of Calcium Transients

Fluo-4 (potassium salt) is a high-affinity Ca²⁺ indicator widely employed for the quantification of intracellular calcium transients. plos.org It is particularly effective for measuring Ca²⁺ concentrations within the range of 100 nM to 1 µM. nih.govresearchgate.net The dissociation constant (Kd) of Fluo-4 for Ca²⁺ is approximately 335-345 nM, which makes it highly sensitive for detecting the low concentrations of free intracellular Ca²⁺ typical of resting cells and the subsequent rapid increases that form a transient. nih.govbiotium.com

The quantification of calcium transients with Fluo-4 relies on monitoring the changes in its fluorescence intensity over time. thermofisher.com Upon binding to Ca²⁺, the dye exhibits a dramatic increase in fluorescence, which is directly proportional to the concentration of intracellular Ca²⁺. syronoptics.com Researchers can record these rapid changes in fluorescence, often visualized as spikes or waves, to analyze the kinetics of calcium release and reuptake. For instance, in studies of cardiomyocyte contractility, the EVOS FL Auto 2 Imaging System has been used to record videos of pulsing cells stained with Fluo-4. Subsequent analysis of these videos with software like Celleste allows for the generation of graphs depicting calcium flux and contraction rates based on the observed fluorescence intensity changes. thermofisher.com This approach enables the quantification of baseline pulse rates and the effects of pharmacological agents on calcium dynamics. thermofisher.com

The process involves measuring the fluorescence emission during cellular activity and comparing it to the resting state, often expressed as a ratio, F(t)/F(0). oxinst.com This method provides a qualitative measurement of Ca²⁺ concentration changes. oxinst.com However, for more precise quantitative measurements, calibration procedures are necessary to account for variations in dye loading and other experimental factors.

Table 1: Properties of Fluo-4 for Calcium Transient Quantification

| Property | Value | Source |

|---|---|---|

| Optimal Ca²⁺ Detection Range | 100 nM - 1 µM | nih.govresearchgate.net |

| Dissociation Constant (Kd) | ~335-345 nM | nih.govbiotium.com |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | plos.orgthermofisher.com |

| Excitation/Emission Maxima (Ca²⁺-bound) | ~494 nm / ~516 nm | biotium.com |

Analysis of Fluorescence Intensity Changes

A key characteristic of Fluo-4 is its substantial increase in fluorescence emission upon binding to calcium ions, which can be more than 100-fold. plos.orgthermofisher.combitesizebio.com This large dynamic range makes it highly sensitive for detecting even small fluctuations in intracellular Ca²⁺ levels. bitesizebio.com Fluo-4 is essentially non-fluorescent in its Ca²⁺-free state, which contributes to a high signal-to-background ratio upon calcium binding. biotium.comthermofisher.com

The analysis of fluorescence intensity changes provides a direct, real-time measure of calcium flux. researchgate.net The change in fluorescence is directly proportional to the concentration of intracellular Ca²⁺ ions. syronoptics.com This relationship allows researchers to:

Visualize Calcium Dynamics: Using techniques like fluorescence microscopy, flow cytometry, or spectrofluorometry, the spatiotemporal dynamics of calcium signaling can be observed. nih.govresearchgate.net

Quantify Relative Changes: A common method for analysis is to normalize the fluorescence intensity (F) at any given time point to the baseline fluorescence (F₀) before stimulation, expressed as ΔF/F₀. This ratiometric approach helps to account for variations in dye concentration between cells. oxinst.com

Determine Kinetic Parameters: By tracking the rise and decay of the fluorescence signal, researchers can determine the kinetics of Ca²⁺ release and sequestration. In studies of cardiomyocyte function, software can analyze video recordings of Fluo-4 fluorescence to quantify the rate and regularity of calcium transients, which correspond to cellular contractions. thermofisher.com

For example, a study investigating the effects of norepinephrine (B1679862) and verapamil (B1683045) on cardiomyocytes used Fluo-4 to measure changes in pulse rate. Overlays of intensity measurements showed that norepinephrine nearly doubled the contraction rate, while verapamil reduced it or stopped it completely, demonstrating the utility of Fluo-4 in pharmacological screening. thermofisher.com

Addressing Potential Research Artifacts and Limitations

Dye Buffering Effects on Calcium Kinetics

While Fluo-4 is a powerful tool, its high affinity for Ca²⁺ means it can act as an intracellular calcium buffer. plos.org This buffering capacity can interfere with the natural kinetics of calcium signaling within the cell. plos.org By binding to a significant fraction of the free Ca²⁺ released during a signaling event, the dye can dampen the amplitude and alter the time course of the calcium transient.

Research has shown that BAPTA-based high-affinity dyes like Fluo-4 can delay calcium signals initiated by either extracellular influx or release from internal stores by as much as 5- to 20-fold. plos.org This buffering effect is a critical consideration, as it can lead to an underestimation of the true speed and magnitude of physiological calcium changes. The concentration of the dye within the cell is a key factor; higher concentrations lead to more significant buffering effects. Therefore, it is crucial to use the lowest possible dye concentration that still provides an adequate signal-to-noise ratio to minimize these artifacts. nih.govnih.gov

Impact on Cellular Physiology

The introduction of Fluo-4 into a cell is not a benign process and can have direct impacts on cellular physiology beyond simple buffering. One significant effect is the alteration of the dye's own properties within the cellular environment. Studies have shown that the Ca²⁺ affinity of Fluo-4 can be significantly weakened once loaded into cells. For instance, the Kd of Fluo-4 was observed to increase from 345 nM in vitro to 1000-1400 nM in the cytosol of HeLa cells and rat ventricular myocytes, respectively. nih.gov This shift is thought to be due to interactions with intracellular proteins and other components. nih.gov

Furthermore, the loading of Fluo-4 has been shown to induce non-intrinsic cellular phenomena. In one study on neurons from the suprachiasmatic nucleus (SCN), loading with Fluo-4 induced spontaneous Ca²⁺ spikes that were not observed with a protein-based calcium sensor and were therefore considered an artifact of the dye loading. plos.org The study concluded that the chelating effect of the BAPTA-based dye interfered with the intrinsic calcium kinetics of the SCN neurons. plos.org Patch-clamp recordings combined with Fluo-4 imaging also revealed that dye loading could initially decrease the action potential firing rate and resting membrane potential of these neurons. plos.org

Table 2: Reported Intracellular Dissociation Constants (Kd) of Fluo-4

| Cell Type | In Vitro Kd | Intracellular Kd | Source |

|---|---|---|---|

| HeLa Cells | 345 nM | 1000 nM | nih.gov |

| Rat Ventricular Myocytes | 350 nM | 1400 nM | nih.gov |

Absence of Ratiometric Measurement

A significant limitation of Fluo-4 is that it is a single-wavelength, non-ratiometric indicator. plos.orgd-nb.infomdpi.com This means that its fluorescence intensity increases upon binding Ca²⁺, but there is no shift in its excitation or emission wavelength. thermofisher.com The absence of a spectral shift prevents the use of ratiometric detection techniques, which are common for indicators like Fura-2. thermofisher.combitesizebio.com

This non-ratiometric nature poses challenges for quantitative measurements because the fluorescence signal is strongly dependent on factors other than the Ca²⁺ concentration, including:

Dye Concentration: Variations in dye loading between cells or even within different compartments of the same cell can lead to differences in fluorescence intensity that are not related to Ca²⁺ levels. oxinst.complos.org

Photobleaching: Exposure to excitation light can cause the dye to lose its fluorescence over time, leading to a decreasing signal that could be misinterpreted as a drop in Ca²⁺ concentration. oxinst.comresearchgate.net

Cell Volume and Path Length: Changes in cell shape or volume can alter the path length of the excitation and emission light, affecting the measured intensity. oxinst.com

These issues can lead to signal distortions and complicate the direct comparison of absolute Ca²⁺ levels between different cells or experiments. mdpi.com While qualitative measurements of Ca²⁺ changes over time within a single cell are reliable, quantitative analysis requires careful controls and normalization procedures. oxinst.com

Phototoxicity and Photostability Considerations

Fluorescence microscopy inherently involves exposing live specimens to high-intensity light, which can cause phototoxicity and damage cellular macromolecules, ultimately impairing physiological processes. mpi-cbg.deresearchgate.net While Fluo-4 is considered an improvement over its predecessor, Fluo-3, in this regard, these issues remain important considerations.

Fluo-4's greater absorption near the 488 nm line of an argon-ion laser allows it to be used at lower intracellular concentrations than Fluo-3, which reduces its potential for phototoxicity and makes its use a less invasive practice. nih.govresearchgate.netnih.gov However, like most fluorophores, Fluo-4 can act as a photosensitizer, producing reactive oxygen species (ROS) upon illumination, which can cause cellular damage. mpi-cbg.de

Photobleaching, the light-induced destruction of the fluorophore, is also a concern. researchgate.net As the dye photobleaches, the fluorescence signal decreases, which can interfere with the accurate measurement of calcium transients, especially during long-term imaging experiments. oxinst.comresearchgate.net A signal decrease due to photobleaching could be mistaken for a decrease in intracellular calcium. researchgate.net Therefore, it is essential to use the lowest possible excitation light intensity and exposure time needed to obtain a satisfactory signal, and to perform control experiments to assess the potential impact of phototoxicity and photobleaching on the experimental results. researchgate.net

Applications of Fluo 4 Potassium Salt in Diverse Academic Research Fields

Neuroscience Research

In neuroscience, understanding the precise timing and location of calcium signaling is fundamental to deciphering neural communication, plasticity, and pathology. Fluo-4 potassium salt enables the detailed study of these processes in various neural cell types.

Fluo-4 potassium salt is instrumental in visualizing and quantifying the rapid Ca²⁺ fluctuations that accompany neuronal activity. Researchers load the dye into individual neurons, often during whole-cell patch-clamp recordings, to correlate electrical events with intracellular calcium changes. frontiersin.orgresearchgate.net For instance, in studies of NG2 glia, Fluo-4 potassium salt loaded via patch pipette was used to demonstrate that depolarization induces Ca²⁺ influx, which in turn triggers further calcium release from internal stores. frontiersin.org This influx was found to be largely mediated by L-type voltage-gated calcium channels (VGCCs), as the signal was significantly inhibited by the channel blocker verapamil (B1683045). frontiersin.org

Similarly, the dye has been used in CA3 pyramidal cells in organotypically cultured hippocampal slices to record calcium activity in dendritic spines, the primary sites of excitatory synapses. yakusaku.jp By loading Fluo-4 potassium salt through a patch pipette, researchers can optically record activity from multiple spines simultaneously, providing insights into synaptic function and integration. yakusaku.jp

An important consideration in calcium imaging is the potential for the indicator itself to influence cellular physiology. Research on rat suprachiasmatic nucleus (SCN) neurons revealed that loading with BAPTA-based dyes, including Fluo-4, can induce spontaneous Ca²⁺ spiking activity that is not intrinsically present in the cells. plos.org This effect is attributed to the calcium-chelating properties of the dye. plos.org The frequency of these induced spikes was found to have a complex, heterogeneous relationship with the dye concentration, increasing in some cells while showing no systematic change or even decreasing in others. plos.org This finding underscores the necessity of careful controls and highlights a key property of the dye that researchers must account for when interpreting data on spontaneous calcium oscillations.

| Cell Population Response to Increasing Fluo-4 AM Concentration | Percentage of Active Cells | Observed Effect on Ca²⁺ Spikes |

| Group 1 | ~49% | Frequency and amplitude increased |

| Group 2 | ~35% | No systematic change |

| Group 3 | ~16% | Frequency and amplitude decreased |

| Data derived from a study on rat SCN neurons, illustrating the heterogeneous effects of the dye itself on cellular activity. plos.org |

The communication between neurons and surrounding glial cells is a critical area of research, with implications for synaptic transmission and brain homeostasis. Fluo-4 has been employed to study these interactions, particularly in the context of sensory information processing. In studies involving intact dorsal root ganglia (DRGs), it was noted that standard incubation with the AM ester form of Fluo-4 efficiently labels glial cells but provides limited loading into neurons. nih.gov To overcome this, methods have been developed to load the Fluo-4 potassium salt into neurons using electroporation, enabling the simultaneous imaging of both cell types. researchgate.net This dual-labeling approach has been used to show that inflammation increases the incidence of neuron-glia interactions, where neuronal activity triggers delayed calcium responses in adjacent glial cells.

In cortical NG2 glia, Fluo-4 potassium salt has been used to investigate the role of these cells in synaptic plasticity, showing that they respond to neuronal activity via Ca²⁺ elevations. frontiersin.org

Dorsal root ganglia (DRG) contain the cell bodies of sensory neurons that transmit information about pain, touch, and temperature to the central nervous system. Fluo-4 potassium salt is a valuable tool for studying Ca²⁺ signaling in these neurons, which is central to nociception. Because DRG neurons are difficult to load with AM dyes, electroporation has been established as a fast and effective method to introduce Fluo-4 potassium salt into these cells within intact ganglia. nih.govresearchgate.net

This technique has enabled detailed studies of pain signaling pathways. For example, researchers have confirmed the action of capsaicin, the active component of chili peppers, which evokes significant Ca²⁺ increases in a subset of DRG neurons consistent with the distribution of its receptor, TRPV1. Following electroporation with Fluo-4 salt, approximately 26% of neurons were observed to respond to high potassium chloride (KCl) stimulation, demonstrating the viability of the cells and the utility of the method for functional studies. researchgate.net

| Method | Target Cells | Key Finding | Reference |

| Electroporation of Fluo-4 Potassium Salt | DRG Neurons | Enabled loading of membrane-impermeant dye into neurons, revealing that ~26% of neurons respond to high KCl. | |

| Patch Pipette with Fluo-4 Potassium Salt | DRG Neurons | Used for simultaneous electrophysiological recording and calcium imaging to study Ca²⁺ sparks and secretion. | pnas.org |

| Incubation with Fluo-4 AM + Electroporation | DRG Neurons and Glia | Allowed for simultaneous imaging of both cell types to study neuron-glia interactions in inflammation. |

Studies in Dorsal Root Ganglia

Cardiovascular Research

In cardiology, Fluo-4 is widely used to study the excitation-contraction coupling in cardiomyocytes, where calcium transients are the direct trigger for muscle cell contraction. oxinst.comnih.govpubcompare.ai While the AM form is common, the Fluo-4 potassium salt offers distinct advantages for specific experimental questions.

A key application of the potassium salt is in experiments requiring precise control over the intracellular environment, such as those using the whole-cell patch-clamp technique. nih.gov In a comparative study on rat ventricular myocytes, researchers loaded Fluo-4 potassium salt directly into the cell via a patch pipette and compared the resulting signals to those from cells loaded with Fluo-4 AM. nih.gov This approach revealed that differences in calcium transient kinetics observed between various Fluo indicators (like Fluo-3 and Fluo-4) when using AM esters were eliminated when the salt forms were loaded directly. nih.gov This suggests that the direct loading of the potassium salt provides a more accurate representation of intracellular calcium dynamics, free from the confounding effects of dye compartmentalization in organelles like the sarcoplasmic reticulum, which can occur with AM ester loading. nih.gov

| Parameter | Fluo-4 AM Loading | Fluo-4 K⁺ Salt Loading (via Patch Pipette) | Significance |

| Cellular Distribution | Can exhibit periodic staining patterns, suggesting compartmentalization in the sarcoplasmic reticulum. | More uniform cytosolic distribution. | Salt form avoids artifacts from dye sequestration in organelles. |

| Ca²⁺ Transient Kinetics | Can show differences when compared to other dyes like Fluo-3 AM. | Differences between Fluo-3 and Fluo-4 are eliminated. | Provides a more standardized and potentially more accurate measurement of Ca²⁺ dynamics. |

| Table based on findings from a comparative study in rat ventricular myocytes. nih.gov |

Excitation-Contraction Coupling Studies

Immunology and Inflammation Studies

Calcium signaling is a cornerstone of immune cell activation, differentiation, and effector functions. Fluo-4 is widely employed to dissect these pathways in various immune cells.

Macrophages are critical players in the innate immune response, and their functions, such as phagocytosis and cytokine release, are tightly regulated by intracellular Ca²⁺. researchgate.netwhiterose.ac.uk Fluo-4 has been used to demonstrate that upon stimulation, macrophages exhibit complex Ca²⁺ signals. researchgate.netoup.com For instance, in primary human macrophages challenged with Mycobacterium bovis BCG, Fluo-4 imaging revealed slow cytosolic calcium oscillations during phagosome maturation. oup.com These oscillations were found to be dependent on the endosomal sodium channel NaV1.5 and mitochondrial Na⁺/Ca²⁺ exchange. oup.com

Studies using murine macrophages loaded with Fluo-4 have investigated the role of mitochondrial calcium uptake in macrophage polarization. mdpi.com By combining Fluo-4 with the mitochondrial-specific Ca²⁺ indicator Rhod-2, researchers confirmed that inhibiting the mitochondrial calcium uniporter (MCU) reduced the surge in mitochondrial Ca²⁺ following a global rise in cytosolic Ca²⁺. mdpi.com

Immune cells can communicate with their neighbors by propagating Ca²⁺ signals through paracrine signaling. Fluo-4 imaging has been pivotal in visualizing these intercellular calcium waves. In studies of murine macrophages, laser-mediated stimulation of a single cell loaded with Fluo-4 and caged-IP₃ triggered a Ca²⁺ wave that propagated to bystander cells. researchgate.netnih.gov This propagation was shown to be mediated by the release of extracellular ATP, as the wave was abolished by the ATP-hydrolyzing enzyme apyrase. researchgate.netnih.gov

This phenomenon is not limited to immune cells. Similar experiments in breast cancer cell monolayers revealed that a mechanical scratch induces an immediate Ca²⁺ increase in the wounded cells, followed by a propagating wave to neighboring cells. oncotarget.com Using Fluo-4, researchers determined that while the initial signal at the wound edge required extracellular calcium, the subsequent intercellular propagation was dependent on internal calcium stores and required extracellular ATP signaling through P2Y2 receptors. oncotarget.com

Calcium Signaling in Macrophages

Cell Biology and Signal Transduction

Beyond specific fields, Fluo-4 is a workhorse indicator for studying the universal role of Ca²⁺ as a second messenger in countless signal transduction pathways. bmglabtech.com Its ability to produce a strong signal with a large dynamic range makes it suitable for a variety of applications, from fluorescence microscopy to high-throughput screening on microplates. glpbio.comresearchgate.net

The cell-permeant AM ester form is commonly used for loading large populations of cells, where intracellular esterases cleave the AM groups to trap the active, Ca²⁺-sensitive Fluo-4 inside. plos.orgbmglabtech.com This approach has been used to study store-operated Ca²⁺ entry in rat basophilic leukemia cells and to monitor Ca²⁺ dynamics in hair cells of the cochlea. plos.orgtocris.com In intact kidney tissue slices, Fluo-4 loading was observed to be most effective in cells of the thick ascending limb, where it revealed rhythmic Ca²⁺ oscillations in response to ATP stimulation. karger.com The use of Fluo-4 in flow cytometry allows for the analysis of Ca²⁺ kinetics in large, heterogeneous cell populations like peripheral blood mononuclear cells (PBMCs). frontiersin.org

The potassium salt of Fluo-4 offers an alternative loading strategy for applications where the potential artifacts of AM esters—such as incomplete de-esterification or localization in organelles—are a concern. biotium.comnih.gov

Monitoring Intracellular Calcium Fluctuations

Fluo-4 potassium salt is extensively used to monitor dynamic changes in intracellular calcium concentrations ([Ca²⁺]i), which are fundamental to a vast array of cellular processes. Its high affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 335-345 nM, makes it highly sensitive for detecting the low levels of free intracellular Ca²⁺ typical of resting cells, as well as the transient increases that occur during signaling events. glpbio.comnih.govbdbiosciences.com

Researchers utilize Fluo-4 to visualize and quantify Ca²⁺ fluctuations in various cell types and under diverse experimental conditions. For instance, in studies of hair cells, Fluo-4 has been employed to report Ca²⁺ entry through mechanotransduction channels in the hair bundle. plos.orgnih.gov Direct mechanical stimulation of these channels led to observable increases in Fluo-4 fluorescence, demonstrating the dye's ability to report physiological Ca²⁺ influx. plos.org These studies have provided insights into the role of Ca²⁺ in cellular processes like tip-link regeneration. plos.orgnih.gov

The ability to introduce the salt form directly allows for precise measurements without the potential artifacts of AM ester loading, such as incomplete de-esterification or compartmentalization within organelles. nih.gov This makes Fluo-4 potassium salt a reliable tool for studying the spatial and temporal dynamics of Ca²⁺ signaling in response to various stimuli.

Investigation of Calcium-Containing Microcrystals and Nanoparticles

Beyond its use in tracking free intracellular calcium, Fluo-4 has proven valuable in the detection and characterization of solid-phase calcium. The dye's ability to bind to calcium allows it to label and visualize calcium-containing microcrystals and nanoparticles. researchgate.netnih.gov This application is particularly relevant in fields like rheumatology and nephrology.

Research has demonstrated the use of Fluo-4 to identify various types of calcium-containing crystals, such as calcium pyrophosphate dihydrate, basic calcium phosphate, hydroxyapatite, and calcium oxalate, in synovial fluid from arthritis patients. researchgate.net This method offers a fluorescent alternative to traditional histological stains, which can sometimes be non-specific. researchgate.net Similarly, Fluo-4 has been used to detect calcifying nanoparticles in feline urine, highlighting its utility in veterinary research. researchgate.netplos.org

In the context of kidney stone research, Fluo-4 AM has been effectively used in conjunction with Nanoparticle Tracking Analysis (NTA) to detect and quantify calcium-containing nanocrystals in human urine. nih.govnih.gov This technique allows for the specific identification of calcium-based particles, which is crucial for understanding the processes of crystalluria and kidney stone formation. nih.gov

Assessment of Calcium Deposition in Cellular Models

Fluo-4 is also employed to assess the deposition of calcium in various cellular and biofilm models. This is particularly important in studies of pathological calcification. For example, in models of Pseudomonas aeruginosa biofilms, Fluo-4 staining has been used to confirm the deposition of calcium, which fluoresces green upon binding. researchgate.net This provides a direct method to visualize and quantify the extent of calcification within these microbial communities.

The use of Fluo-4 in this context offers an advantage over some traditional histological stains for calcium deposits, which have been noted for their potential lack of specificity. researchgate.net By directly binding to calcium, Fluo-4 provides a more targeted and visually clear indication of calcium deposition.

Pharmacological Screening and Drug Discovery

The robust and sensitive fluorescent response of Fluo-4 to changes in calcium levels has made it a cornerstone of pharmacological screening and drug discovery, particularly for targets that modulate intracellular calcium signaling. nih.govabcam.com

High-Throughput Assays for Calcium Mobilization

Fluo-4 is widely used in high-throughput screening (HTS) to identify compounds that modulate intracellular calcium mobilization. nih.govabcam.comwikipedia.org These assays are typically performed in microplate format and are amenable to automation, allowing for the rapid screening of large compound libraries. abcam.com

The principle of these assays involves pre-loading cells with a cell-permeant form of Fluo-4 (Fluo-4 AM). Once inside the cell, esterases cleave the AM group, trapping the active Fluo-4 dye. abcam.comsyronoptics.com When cells are stimulated by a compound that triggers the release of intracellular calcium, the fluorescence of Fluo-4 increases significantly. abcam.com This change in fluorescence is readily detectable by HTS imaging plate readers. abcam.com The brightness and high signal-to-noise ratio of Fluo-4 make it particularly well-suited for these applications. nih.govaatbio.com

Characterization of GPCRs and Calcium Channel Targets

Calcium flux assays using Fluo-4 are a preferred method for studying G protein-coupled receptors (GPCRs), especially those that signal through the Gq pathway, leading to the release of calcium from intracellular stores. abcam.commoleculardevices.com These assays are used to characterize the pharmacology of GPCRs by determining the potency and efficacy of agonists and antagonists. thermofisher.comnih.gov

For example, Fluo-4 based assays have been used to generate dose-response curves for various GPCR agonists and antagonists, allowing for the determination of EC50 and IC50 values. thermofisher.comaatbio.comthermofisher.com The assay's ability to provide robust and reproducible data makes it invaluable for lead optimization in drug discovery programs targeting GPCRs. moleculardevices.comresearchgate.net

Furthermore, these assays are also applied to the study of calcium channels. abcam.com By monitoring changes in Fluo-4 fluorescence, researchers can identify and characterize compounds that either block or open these channels, which are important targets for a variety of therapeutic areas.

Advanced Research Directions and Future Perspectives for Fluo-4 (Potassium Salt)

Advanced Research Directions and Future Perspectives for Fluo 4 Potassium Salt

Integration with Optogenetic and Photoactivatable Tools

The synergy between Fluo-4 and optogenetics, a technique for controlling cellular activity with light, is paving the way for unprecedented insights into cellular signaling. nih.gov By using light to activate or inhibit specific neurons or signaling pathways, researchers can simultaneously use Fluo-4 to visualize the resulting calcium dynamics in real-time. nih.govnih.gov This combination allows for a precise cause-and-effect analysis of cellular function.

Furthermore, Fluo-4 is compatible with photoactivatable or "caged" probes. thermofisher.com These are inert molecules that release an active signaling compound, such as a neurotransmitter or second messenger, upon illumination with a specific wavelength of light. thermofisher.comthermofisher.com For instance, researchers have used photoactivatable dopamine (B1211576) in conjunction with Fluo-4 to study the function of dopaminergic neurons and circuits. acs.org The photolysis of the caged compound rapidly initiates a signaling cascade, and the ensuing calcium response is captured by Fluo-4 fluorescence, providing detailed information about receptor activation and downstream signaling pathways. acs.org

A key advantage of Fluo-4 in these applications is its excitation spectrum, which is compatible with the 488 nm argon-ion laser line commonly used in confocal microscopy and flow cytometry. thermofisher.combiotium.comresearchgate.net This allows for efficient excitation of Fluo-4 without prematurely activating many photoactivatable compounds, which often require UV light for uncaging. thermofisher.com This spectral separation is crucial for multiparameter experiments where precise temporal control over both stimulation and imaging is required.

Development of Conjugated Forms for Specific Research Applications (e.g., Dextrans, Iodoacetamide (B48618), Cadaverine)

To enhance its utility and target it to specific cellular compartments or molecules, Fluo-4 has been chemically conjugated to various moieties. These conjugated forms offer improved retention within cells and allow for more targeted research applications.

Fluo-4 Dextrans: Fluo-4 can be conjugated to dextrans, which are biologically inert and water-soluble polysaccharides. thermofisher.comthermofisher.com These dextran (B179266) conjugates are particularly valuable for long-term studies as they are well-retained within cells and resistant to sequestration into organelles or extrusion from the cell. thermofisher.comuvic.ca This is a significant advantage over the free acid or AM ester forms of the dye, which can be compartmentalized or pumped out of cells over time. uvic.ca